Oxybutynin chloride, a tertiary amine with anticholinergic and antispasmodic properties, is a well-established medication primarily indicated for the treatment of overactive bladder syndrome (OAB)8. OAB is characterized by urinary urgency, frequency, nocturia, and may include urgency urinary incontinence8. The prevalence of OAB increases with age and significantly impacts the quality of life and financial burden on affected individuals8. Oxybutynin chloride has been used for several decades and is available in various formulations, including immediate- and extended-release tablets, transdermal patches, gels, and more8.
In the field of urology, oxybutynin chloride has been used to treat conditions such as detrusor hyper-reflexia, post-transurethral vesical pain and spasm, and neurogenic bladder124. Studies have shown that oxybutynin can increase bladder capacity, decrease voiding detrusor pressure, and improve compliance and residual urine without significant differences in efficacy when compared to other anticholinergics like trospium chloride1. It has also been effective in controlling post-transurethral pain and spasm without notable side effects2.
For pediatric patients with conditions like myelomeningocele, oxybutynin chloride has been administered intravesically, leading to significant improvements in urinary incontinence and bladder capacity4. This method of administration has been particularly beneficial for children who are refractory to oral anticholinergic medication4.
Intravesical administration of oxybutynin chloride has been explored as an alternative to oral administration, especially in patients practicing clean intermittent catheterization with decreased bladder capacity6. This approach has been found to be safe and effective, with excellent patient compliance and no observed local or systemic side effects6. Topical administration has also been investigated, showing promise as an effective alternative for patients with voiding dysfunction who are unresponsive to or cannot tolerate oral medications3.
Beyond its antispasmodic effects, oxybutynin chloride has been studied for its potential role in inhibiting bladder smooth muscle cell proliferation5. This could be particularly useful in preventing hypertrophic bladder changes. The drug has been shown to downregulate growth-promoting genes, such as c-jun, which may contribute to its antiproliferative effects5.
Oxybutynin chloride continues to be reevaluated for its effectiveness in managing symptoms associated with voiding in various bladder dysfunctions10. Its ability to reduce urinary frequency, urgency, and incontinence, as well as increase the volumes at the first and maximum desire to void, has been confirmed in clinical settings10.
(S)-Oxybutynin hydrochloride is synthesized from various chemical precursors through asymmetric synthesis methods. It belongs to the class of drugs known as anticholinergics or antimuscarinics. The compound is characterized by its ability to relieve symptoms associated with urinary incontinence by inhibiting involuntary contractions of the bladder.
The synthesis of (S)-Oxybutynin hydrochloride involves several key steps, often starting from commercially available precursors. A common method includes the following:
(S)-Oxybutynin hydrochloride has a complex molecular structure characterized by several functional groups:
(S)-Oxybutynin hydrochloride participates in various chemical reactions:
(S)-Oxybutynin acts primarily as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype located in the bladder wall:
The physical and chemical properties of (S)-Oxybutynin hydrochloride are essential for its formulation and therapeutic use:
Differential Scanning Calorimetry studies show distinct thermal properties that can help in characterizing polymorphic forms of oxybutynin .
(S)-Oxybutynin hydrochloride has several important applications:
(S)-Oxybutynin hydrochloride (IUPAC name: 4-diethylaminobut-2-ynyl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride) is a chiral molecule with a molecular weight of 357.23 g/mol and the chemical formula C₂₂H₃₂NO₃⁺·Cl⁻ [4] [8]. The compound features one stereogenic center at the carbon bearing the hydroxy group within the 2-cyclohexyl-2-hydroxy-2-phenylacetate moiety, giving rise to two enantiomers: the (S)-(-)-enantiomer (esoxybutynin) and the (R)-(+)-enantiomer (aroxybutynin) [4] [6]. The tertiary amine group (pKa = 7.75) and ester functionality within its structure are pharmacologically critical and chemically reactive sites that influence both biological activity and physicochemical stability [1] [2].
The absolute configuration of the (S)-enantiomer determines its distinct pharmacological and metabolic profile compared to the (R)-enantiomer. Industrial synthesis of enantiopure (S)-oxybutynin requires chiral resolution or asymmetric synthesis. A key approach involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid—a crucial intermediate—via diastereomeric salt formation using L-tyrosine methyl ester (yield: 42%) [4]. Advanced methodologies employ bulky chiral auxiliaries such as cis-(1S,2R)-2-para-tolylsulfonamidoindanol to direct stereoselective Grignard addition to phenylglyoxylic acid derivatives, achieving enantiomeric excesses exceeding 98% (Scheme 1) [4]:
(S)-9 Synthesis Pathway:1. Phenylglyoxylic acid (5) → Acyl chloride → Chiral ester (18) (with cis-(1S,2R)-2-para-tolylsulfonamidoindanol)2. Chiral ester (18) + Cyclohexylmagnesium bromide → Diastereoselective addition3. Hydrolysis → (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid [(S)-9]
Table 1: Key Structural Descriptors of (S)-Oxybutynin Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₂H₃₂NO₃⁺·Cl⁻ | Determines molecular weight (357.23 g/mol) |
Chiral Centers | 1 (Cα of glycolate moiety) | Basis for enantiomer-specific activity |
Hydrogen Bond Acceptors | 4 | Influences solubility and crystal packing |
Hydrogen Bond Donors | 1 (hydroxy group) | Affects hygroscopicity and hydration formation |
Rotatable Bonds | 8 | Impacts conformational flexibility |
Topological Polar Surface Area | 49.77 Ų | Correlates with membrane permeability |
(S)-Oxybutynin hydrochloride is a white crystalline powder exhibiting acicular particle morphology under microscopic examination [1]. Thermal analysis reveals a characteristic melting endotherm at 116.2°C via differential scanning calorimetry, with thermogravimetric analysis showing minimal mass loss (0.15%) below 110°C and rapid decomposition above 150°C [1]. The compound displays low hygroscopicity at relative humidities (RH) below 52.8%, but undergoes deliquescence and crystal form conversion at RH ≥75.3% [1].
Solubility and partitioning behavior are pH-dependent due to its ionizable tertiary amine. The compound exhibits high solubility in acidic media (e.g., 0.1 N hydrochloric acid) but reduced solubility at physiological pH (7.4), with a logarithmic partition coefficient (log P) of 3.33 in 1-octanol/water systems [1] [4]. Surface tension measurements confirm it does not form micelles in aqueous solution, distinguishing it from surfactant-like molecules [1].
The chemical stability profile reveals susceptibility to ester hydrolysis under alkaline conditions, with observed rate constants of 0.008 h⁻¹ (pH 9.69) and 0.0552 h⁻¹ (pH 10.25) at 25°C [1]. In oxidative environments, the free base form—used in transdermal formulations—generates N-oxide intermediates that rearrange to a novel degradation product (Oxy-EK) identified in patch formulations [2].
Table 2: Physicochemical Properties of (S)-Oxybutynin Hydrochloride
Property | Value/Condition | Analytical Method |
---|---|---|
Melting Point | 116.2°C | Differential Scanning Calorimetry |
Thermal Decomposition | >150°C | Thermogravimetric Analysis |
log P (1-octanol/water) | 3.33 | Shake-flask Method |
pKa | 7.75 | Potentiometric Titration |
Hydrolysis Rate (pH 9.69) | 0.008 h⁻¹ (25°C) | Kinetic Studies in Carbonate Buffer |
Critical Micelle Concentration | Not observed | Surface Tensiometry |
The enantiomers of oxybutynin exhibit marked stereoselectivity in muscarinic receptor interactions. (R)-Oxybutynin demonstrates 12-88-fold higher affinity than the (S)-enantiomer across M₁ (rabbit vas deferens), M₂ (guinea pig atria), and M₃ (guinea pig bladder) receptor subtypes [6]. Both (R)-oxybutynin and the racemate show slight selectivity (2-4-fold) for M₁/M₃ over M₂ receptors, suggesting the therapeutic and adverse effects of racemic oxybutynin reside predominantly in the (R)-enantiomer [6].
In vivo studies in guinea pigs confirm this stereodivergence: (R)-oxybutynin is 21-fold more potent in inhibiting bladder contractions, 30-fold more potent in reducing salivary secretion, and 136-fold more potent in inducing mydriasis compared to (S)-oxybutynin [6]. Despite its lower receptor affinity, the (S)-enantiomer gained clinical interest due to its superior tolerability profile, though pharmacokinetic factors contribute significantly to this effect.
Metabolic disparities profoundly influence enantiomer activity. Following oral administration, (R)-oxybutynin undergoes extensive first-pass metabolism to (R)-N-desethyloxybutynin (NDO), an equipotent antimuscarinic metabolite. By contrast, intravesical administration—which bypasses hepatic metabolism—yields significantly lower NDO exposure for the (R)-enantiomer (NDO/oxybutynin ratio = 1) compared to oral dosing (ratio = 17) [9]. Population pharmacokinetic modeling reveals the bioavailability differential: (R)-enantiomer bioavailability is 7% (oral) and 10-22% (intravesical), while the (S)-enantiomer shows higher systemic exposure [9].
(S)-Oxybutynin hydrochloride crystallizes as a hemihydrate (chemical formula: C₂₂H₃₂NO₃⁺·Cl⁻·0.5H₂O) in the monoclinic space group I2/a (#15) with unit cell parameters a = 14.57266(8) Å, b = 8.18550(6) Å, c = 37.16842(26) Å, β = 91.8708(4)°, and V = 4421.25(7) ų [3]. The crystal structure exhibits layered molecular packing stabilized by hydrogen-bonding networks involving water molecules, chloride anions, and protonated amine groups:
Notably, the crystal structure displays X-ray-induced photoreduction of the alkyne moiety, a phenomenon requiring careful handling during diffraction studies [3]. Powder X-ray diffraction (XRPD) analysis confirms crystallinity loss following mechanical stress (e.g., ball milling), highlighting the need for controlled processing in formulation development [1].
Spectroscopic characterization employs multiple techniques:
Table 3: Crystallographic Data for (S)-Oxybutynin Hydrochloride Hemihydrate
Parameter | Value | Method |
---|---|---|
Crystal System | Monoclinic | Synchrotron X-ray Powder Diffraction |
Space Group | I2/a (#15) | Rietveld Refinement |
Unit Cell Dimensions | a = 14.57266(8) Å, b = 8.18550(6) Å | GSAS/EXPGUI Software Suite |
c = 37.16842(26) Å, β = 91.8708(4)° | ||
Unit Cell Volume | 4421.25(7) ų | Density Functional Theory Optimization |
Z | 8 | Cambridge Structural Database Analysis |
Hydrogen Bonding | N–H···Cl, O–H···Cl, C–H···Cl | CrystalExplorer Analysis |
Powder Diffraction File | 00-068-1305 | International Centre for Diffraction Data |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7